Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite is a complex organic compound that features both amine and arsenic functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite typically involves the reaction of ethylene oxide with methylamine under controlled conditions. The reaction is carried out at a temperature range of 100°C to 170°C and a pressure range of 0.588 MPa to 9.806 MPa. The product is then purified through distillation and rectification processes .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a complexing agent for metal ions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence various biochemical pathways. Its unique structure allows it to participate in hydrogen bonding and other intermolecular interactions, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxyethyl)methylamine: A related compound with similar amine functionalities.
Triethanolamine: Another compound with multiple hydroxyl and amine groups.
Uniqueness
The combination of hydroxyl, amine, and arsenic functionalities makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
89865-06-5 |
---|---|
Molekularformel |
C11H27AsN2O4 |
Molekulargewicht |
326.26 g/mol |
IUPAC-Name |
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethoxy-methylarsanyl]oxyethyl-methylamino]ethanol |
InChI |
InChI=1S/C11H27AsN2O4/c1-12(17-10-6-13(2)4-8-15)18-11-7-14(3)5-9-16/h15-16H,4-11H2,1-3H3 |
InChI-Schlüssel |
VLXSXSOPDIFYMM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)CCO[As](C)OCCN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.